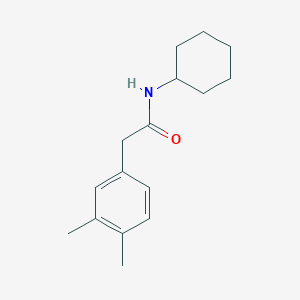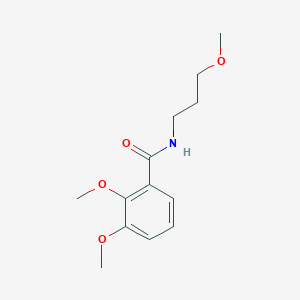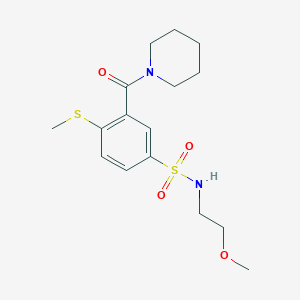![molecular formula C23H31N3O3S B4710547 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4710547.png)
2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide
Descripción general
Descripción
2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, also known as BMS-986205, is a small molecule inhibitor that is being studied for its potential use in treating various diseases. It is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which is involved in regulating immune cell trafficking and inflammation.
Mecanismo De Acción
2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide works by selectively blocking the S1P1 receptor, which is involved in regulating immune cell trafficking. By blocking this receptor, this compound can reduce inflammation and prevent immune cells from attacking healthy tissue.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent immune cells from attacking healthy tissue in animal models. It has also been shown to inhibit the growth of tumor cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide in lab experiments is its selectivity for the S1P1 receptor, which reduces the risk of off-target effects. However, one limitation is that it may not be effective in all disease models, as the S1P1 receptor is not involved in all inflammatory processes.
Direcciones Futuras
There are several potential future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide. One area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis and psoriasis. Another area of interest is its potential use in combination with other therapies, such as chemotherapy, to treat cancer. Additionally, further studies are needed to better understand the long-term effects of this compound and its potential for clinical use.
Aplicaciones Científicas De Investigación
2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide is being studied for its potential use in treating various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. It has also shown promise in treating cancer, as it can inhibit the growth of tumor cells.
Propiedades
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-30(28,29)26(19-20-11-4-2-5-12-20)22-14-7-6-13-21(22)23(27)24-15-10-18-25-16-8-3-9-17-25/h2,4-7,11-14H,3,8-10,15-19H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWRHOOBSTVJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4710467.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4710475.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4710486.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4710488.png)
![N-cyclohexyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4710489.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclohexyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4710517.png)
![N-(4-bromophenyl)-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4710524.png)






![[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4710563.png)